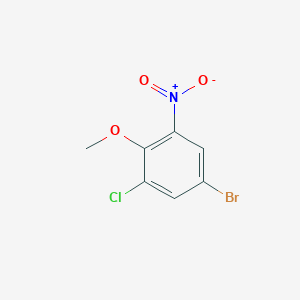
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H5BrClNO3. It has a molecular weight of 266.48 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
This compound is a solid-crystal compound . It has a high dipole moment, which is in accord with the polar character of the nitro group . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Halogenation and Catalysis
The study of halogenation reactions, particularly involving polyalkylbenzenes with N-Halosuccinimide (NBS, NCS) and acidic catalysts, is crucial for understanding the synthesis of halogenated aromatic compounds. Bovonsombat and Mcnelis (1993) demonstrated the effectiveness of [hydroxy(tosyloxy)iodo]benzene as a catalyst in these reactions, highlighting its potential for creating mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield. This research underscores the versatility of halogenated nitrobenzenes in synthesizing diverse aromatic compounds through selective halogenation processes Bovonsombat & Mcnelis, 1993.
Aromatic Substitution
Zilberman (2003) explored the one-step preparation of 3-substituted anisoles from nitrobenzenes, employing nucleophilic aromatic substitution with sodium or potassium methoxide. This method, which uses phase-transfer catalysts in a nonpolar aprotic solvent, efficiently produces anisoles with high yields and purity. Such transformations are crucial for understanding the reactivity of halogenated nitrobenzenes and their potential in synthesizing valuable organic compounds Zilberman, 2003.
Environmental Presence and Impact
Research by Führer and Ballschmiter (1998) on bromochloromethoxybenzenes in the marine troposphere indicates the presence of halogenated anisoles with mixed biogenic and anthropogenic origins. This study reveals the environmental distribution and potential sources of such compounds, providing insights into the impact of halogenated organics on marine atmospheric chemistry Führer & Ballschmiter, 1998.
Analytical and Material Science Applications
Anisotropic Displacement Parameters
Research on anisotropic displacement parameters in halomethyl-nitrobenzenes, including chloro and bromo derivatives, by Mroz et al. (2020), provides valuable data for understanding the structural dynamics of these compounds. Such studies are essential for the development of new materials and for the accurate modeling of molecular structures Mroz et al., 2020.
Polymer Synthesis
The synthesis of functional polymers and hyperbranched polyethers involving halogenated benzene derivatives highlights the importance of these compounds in creating new materials with specific properties. Studies by Xi et al. (1984) and Uhrich et al. (1992) demonstrate the role of halogenated nitrobenzenes in polymer chemistry, offering pathways to novel polymers with potential applications in various industries Xi et al., 1984; Uhrich et al., 1992.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQKIOPMZAINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

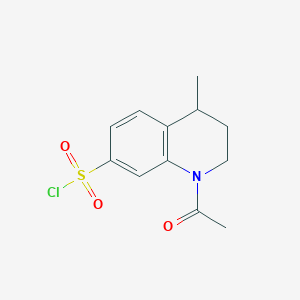
![4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2679638.png)
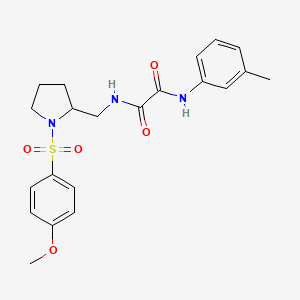
![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2679642.png)
![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)

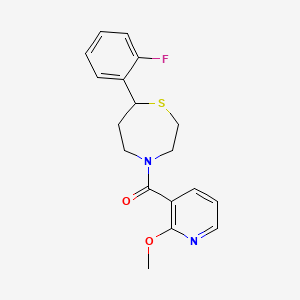
![N,N-dimethyl-4-[(phenylamino)methyl]aniline](/img/structure/B2679651.png)
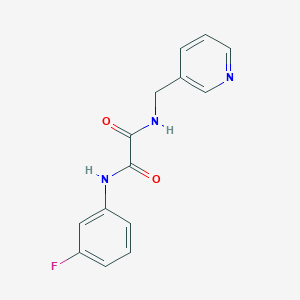
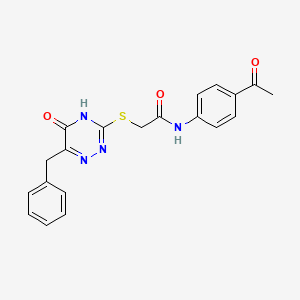
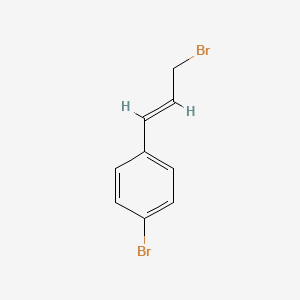

![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)